molecular formula C22H16FN5O4S B11296827 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide

2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide

Cat. No.: B11296827
M. Wt: 465.5 g/mol
InChI Key: MOEZIAKJULAEJQ-UHFFFAOYSA-N
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Description

2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole moiety, a pteridine ring, and a fluorophenyl group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzodioxole Moiety: Starting with catechol, the benzodioxole ring is formed through a cyclization reaction with formaldehyde under acidic conditions.

    Synthesis of the Pteridine Ring: The pteridine ring is synthesized from guanine or similar precursors through a series of condensation and cyclization reactions.

    Coupling Reactions: The benzodioxole and pteridine intermediates are coupled using thiol-based linkers under controlled conditions to form the core structure.

    Introduction of the Fluorophenyl Group: The final step involves the acylation of the intermediate with 4-fluoroaniline in the presence of acetic anhydride and a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the pteridine ring, using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of reduced pteridine derivatives.

    Substitution: Introduction of various nucleophiles into the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine

Medically, it shows promise as a lead compound for developing new drugs, especially those targeting cancer or infectious diseases due to its ability to interact with specific biological targets.

Industry

Industrially, it can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and functionality.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. The benzodioxole moiety interacts with the active site of the enzyme, while the pteridine ring enhances binding affinity. The fluorophenyl group further stabilizes the interaction through hydrophobic and van der Waals forces. This multi-faceted interaction disrupts the enzyme’s normal function, leading to its inhibition.

Comparison with Similar Compounds

Similar Compounds

  • **2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-chlorophenyl)acetamide
  • **2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide

Uniqueness

Compared to its analogs, 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide exhibits enhanced stability and binding affinity due to the presence of the fluorine atom. This makes it a more potent inhibitor and a valuable compound for further research and development.

Properties

Molecular Formula

C22H16FN5O4S

Molecular Weight

465.5 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxopteridin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C22H16FN5O4S/c23-14-2-4-15(5-3-14)26-18(29)11-33-22-27-20-19(24-7-8-25-20)21(30)28(22)10-13-1-6-16-17(9-13)32-12-31-16/h1-9H,10-12H2,(H,26,29)

InChI Key

MOEZIAKJULAEJQ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=NC=CN=C4N=C3SCC(=O)NC5=CC=C(C=C5)F

Origin of Product

United States

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